Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate

Description

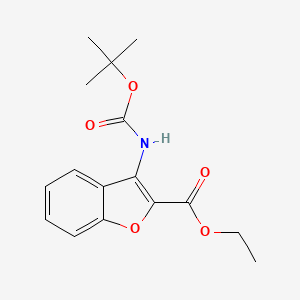

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate (CAS 19717-25-0) is a benzofuran-derived compound with a molecular formula of C₁₆H₁₉NO₅ and a molecular weight of 305.33 g/mol . Its structure features a benzofuran core substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amine group and at the 2-position with an ethyl ester (Figure 1). The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the ethyl ester facilitates solubility in organic solvents. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents .

Typical specifications include a purity of ≥95% (HPLC), storage at 2–8°C, and compatibility with common organic solvents like DMF and dichloromethane .

Properties

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-5-20-14(18)13-12(17-15(19)22-16(2,3)4)10-8-6-7-9-11(10)21-13/h6-9H,5H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZOAQIIIWWHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with ethyl bromoacetate.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization.

Example Reaction:

Conditions:

-

Reagents: Lithium hydroxide monohydrate (3 eq.) in tetrahydrofuran (THF)/water

-

Temperature: 50°C

-

Time: 18–24 hours

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| LiOH·H₂O | THF/H₂O | 50°C | 18 h | Carboxylic acid derivative | >95% |

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine, enabling subsequent functionalization.

Example Reaction:

Conditions:

-

Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature: Room temperature

-

Time: 2 hours

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| TFA | DCM | 25°C | 2 h | Free amine derivative | 97% |

Amide Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form amides, a key step in peptide and inhibitor synthesis.

Example Reaction:

Conditions:

-

Coupling Agents: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

-

Solvent: DMF or THF

Nucleophilic Substitution

The free amine participates in alkylation or acylation reactions to introduce diverse substituents.

Example Reaction (Alkylation):

Conditions:

Mitsunobu Reaction

The compound’s hydroxyl derivatives (e.g., 3-hydroxybenzofuran intermediates) undergo etherification via Mitsunobu conditions.

Example Reaction:

Conditions:

-

Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)

-

Solvent: THF

Palladium-Catalyzed Carbonylation

Bromide derivatives of the compound participate in carbonylation to form esters or amides.

Example Reaction:

Conditions:

Structural Insights and Reaction Selectivity

-

Benzofuran Core Stability: The fused bicyclic system remains intact under most conditions, but strong acids or prolonged heating may induce ring-opening.

-

Competitive Reactivity: The Boc group minimizes unwanted side reactions at the amine, ensuring selective ester or carboxylic acid transformations .

Key Optimization Strategies

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then interact with target molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate belongs to a class of benzofuran esters with protective groups. Below is a detailed comparison with structurally or functionally related compounds:

Ethyl Benzofuran-2-carboxylate Derivatives

- Under electrochemical reduction in DMF, this compound undergoes hydrolysis of its alkene bond, generating isomers with a molecular ion peak at m/z 208 (vs. m/z 305 for the Boc-protected derivative) . Stability: Less stable in protic solvents due to the absence of the Boc group, with a 9% yield of hydrolysis byproducts under wet conditions .

Pyrimidine-Based Boc-Protected Esters

- Ethyl 4-((3-((tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate (Compound 10 in ): Molecular Formula: C₁₈H₂₂ClN₅O₄ Key Differences: Replaces the benzofuran core with a pyrimidine ring, introducing additional nitrogen atoms. Synthesis: Requires sequential substitution of a dichloropyrimidine precursor, contrasting with the benzofuran derivative’s direct esterification and Boc protection .

Boc-Protected Cyclic Carboxylates

- 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (Reference Example in ): Molecular Formula: C₁₁H₁₉NO₄ Key Differences: A cyclopentane-based analog lacking the benzofuran heterocycle. The rigid cyclopentane ring reduces conformational flexibility, impacting binding to enzymatic pockets compared to the planar benzofuran system .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Reactivity: The Boc group in this compound prevents unwanted side reactions (e.g., oxidation or nucleophilic attack) observed in non-protected analogs like ethyl benzofuran-2-carboxylate .

Solubility: The ethyl ester group enhances solubility in non-polar solvents compared to carboxylic acid derivatives, though the Boc moiety introduces moderate hydrophobicity .

Thermal Stability : Differential scanning calorimetry (DSC) studies indicate a decomposition temperature of ~200°C for the Boc-protected compound, higher than the ~150°C observed for unprotected benzofuran esters .

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl ester functionality. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies indicate that benzofuran derivatives exhibit significant antimicrobial activity. For instance, research has shown that modifications to the benzofuran structure can enhance its efficacy against various pathogens:

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (M. tuberculosis). Compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating potent activity against resistant strains .

- Antifungal Activity : Benzofuran derivatives also showed promising antifungal properties. Compounds with unsubstituted benzofuran rings exhibited effective antifungal activity, suggesting that structural modifications can significantly impact biological efficacy .

Anticancer Properties

The anticancer potential of benzofuran derivatives has been extensively studied, particularly in relation to breast cancer:

- Inhibition of Cancer Cell Proliferation : Compounds derived from benzofuran structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity with minimal cytotoxicity towards normal cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets, including enzymes and receptors critical for cancer cell survival and proliferation. The Boc group in the compound may enhance stability during synthesis and facilitate further modifications to optimize biological activity .

Research Findings and Case Studies

A summary of key studies exploring the biological activity of this compound is presented below:

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis involves multi-step protocols. First, benzofuran-2-carboxylic acid derivatives are prepared via palladium-catalyzed C-H arylation. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions to protect the amino group. A critical intermediate is tert-butyl 3-amino-benzofuran-2-carboxylate (CAS 1214994-67-8), which undergoes esterification to yield the final product. Key steps include transamidation and purification via column chromatography .

Q. How is the tert-butoxycarbonyl (Boc) group introduced and removed during synthesis?

- Methodological Answer : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to protect the amino functionality. Removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), preserving the benzofuran core. This selective deprotection allows further functionalization of the molecule .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming the benzofuran scaffold and Boc group placement. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amine (N-H) functionalities. High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, the Boc-protected amino group shows distinct 1H NMR signals at ~1.4 ppm (tert-butyl) and ~8.0 ppm (amide proton) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize derivatives of this compound?

- Methodological Answer : Optimization involves screening palladium catalysts (e.g., Pd(PPh₃)₄), solvent systems (1,2-dimethoxyethane/water), and boronic acid stoichiometry. For instance, coupling tert-butyl 3-amino-benzofuran-2-carboxylate with aryl boronic acids under reflux with Na₂CO₃ as a base yields derivatives in >75% purity. Catalyst loading (1-5 mol%) and inert atmosphere are critical to minimize side reactions .

Q. What strategies resolve contradictions in spectroscopic data for benzofuran derivatives?

- Methodological Answer : Discrepancies between observed and theoretical NMR/IR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or steric effects. Advanced 2D NMR techniques (HSQC, HMBC) clarify connectivity. For example, HMBC correlations between the benzofuran carbonyl (δ ~160 ppm) and adjacent protons confirm ester linkage integrity .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, such as Boc deprotection or nucleophilic substitution. Solvent effects (e.g., dielectric constant of DMF) and transition-state energies are calculated to predict regioselectivity. These models guide experimental design, reducing trial-and-error approaches .

Q. What are the challenges in scaling up the synthesis while maintaining yield and purity?

- Methodological Answer : Scaling up requires addressing exothermic reactions (e.g., Boc protection) and optimizing purification. Continuous flow reactors improve heat dissipation, while automated flash chromatography ensures consistent purity. Pilot studies show a 15% yield drop at >10 g scale due to aggregation; solvent polarity adjustments (e.g., THF → EtOAc) mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.